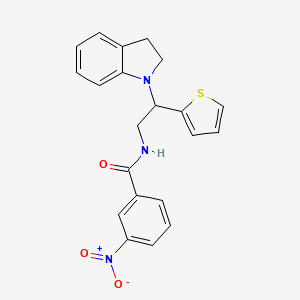

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

描述

属性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c25-21(16-6-3-7-17(13-16)24(26)27)22-14-19(20-9-4-12-28-20)23-11-10-15-5-1-2-8-18(15)23/h1-9,12-13,19H,10-11,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBSKVOEQOVPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a nitrobenzamide derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the aromatic ring.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Thiophene-Containing Analogues

Thiophene rings are common in bioactive compounds due to their electron-rich nature and metabolic stability. Key analogues include:

- Foroumadi’s quinolone derivatives: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit potent antibacterial activity, with bromine enhancing lipophilicity and target affinity .

- Methylthio-substituted thiophenes : N-[2-[5-(methylthio)thiophen-2-yl]ethyl] derivatives demonstrate improved bioavailability due to sulfur’s electron-donating effects . The target compound’s unmodified thiophene may reduce metabolic stability compared to methylthio analogues.

Table 1: Thiophene-Containing Analogues

Comparison with Nitro-Substituted Derivatives

Nitro groups enhance redox activity and microbial targeting. Notable examples:

- Masunari’s 5-nitrothiophenes : These derivatives show potent activity against multidrug-resistant Staphylococcus aureus (MRSA), attributed to nitro-mediated disruption of bacterial electron transport . The target compound’s 3-nitrobenzamide group may similarly act as an electron acceptor but could exhibit distinct selectivity due to the benzamide scaffold.

- The indoline-thiophene substituents in the target compound may confer unique steric interactions compared to simpler nitroaromatics.

Comparison with Indoline Derivatives

Indoline moieties contribute to receptor binding and metabolic stability. describes quinoline-indoline hybrids with tetrahydrofuran-oxy and cyano groups, which enhance solubility and hydrogen-bonding capacity. However, the absence of polar substituents (e.g., hydroxyl or carboxylate) may reduce aqueous solubility compared to ’s derivatives .

Comparison with Benzamide-Based Compounds

Benzamide scaffolds are prevalent in kinase inhibitors and antimicrobials. For example, triazole-substituted benzamides () utilize click chemistry for synthesis, achieving moderate yields (50%) . The target compound’s synthesis likely requires similar amide bond formation but with indoline and thiophene precursors. Pharmacologically, the indoline-thiophene-ethyl chain may enhance membrane permeability relative to ’s dibenzylamino-triazole substituents.

Table 2: Structural and Functional Comparison

生物活性

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features three significant moieties:

- Indoline : A bicyclic structure that contributes to the compound's pharmacological properties.

- Thiophene : A five-membered ring that enhances the compound's electronic properties.

- Nitrobenzamide : A functional group known for its biological activity, particularly in anti-inflammatory and anticancer applications.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of Indoline Moiety : Achieved through the reduction of indole derivatives.

- Introduction of Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.

- Amidation Reaction : The final step involves coupling with 3-nitrobenzoic acid to form the amide bond.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds containing indoline and thiophene structures demonstrate significant anticancer effects. For instance, studies have shown that derivatives with these moieties can inhibit various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism often involves:

- Inhibition of Cell Proliferation : Targeting pathways associated with cell cycle regulation.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.5 | Apoptosis induction |

| This compound | PC-3 | 2.0 | Cell cycle arrest |

Anti-inflammatory Properties

The nitro group present in the compound is known for its role in anti-inflammatory activity. Studies have demonstrated that nitrobenzamide derivatives can inhibit key inflammatory mediators such as COX-2 and TNF-alpha, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties, particularly against Gram-positive bacteria. The presence of both indoline and thiophene rings enhances its interaction with microbial membranes, leading to increased efficacy.

Case Studies

- Anticancer Efficacy Study : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various nitrobenzamide derivatives, including this compound. The results indicated significant cytotoxicity against MCF-7 and PC-3 cell lines, with IC50 values suggesting a promising lead for further development .

- Mechanistic Insights : Another study highlighted the dual role of indoline derivatives in modulating inflammatory responses while simultaneously exhibiting cytotoxic effects on cancer cells. This dual action could be attributed to the structural features of the compound, which allow it to interact with multiple biological targets .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide?

The synthesis typically involves multi-step protocols, including amidation, coupling, and functional group protection/deprotection. For example, analogous compounds with indoline and thiophene moieties require solvents like DMF or DMSO, bases such as cesium carbonate, and temperatures between 60–100°C to facilitate nucleophilic substitution or amide bond formation . Reaction progress can be monitored via TLC, and purification often employs column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the indoline, thiophene, and benzamide groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies functional groups like nitro and amide bonds . High-performance liquid chromatography (HPLC) or elemental analysis ensures purity (>95%) .

Q. How can reaction yields be optimized during the coupling of indoline and thiophene precursors?

Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst selection. For example, using coupling agents like EDCI/HOBt in aprotic solvents (e.g., dichloromethane) at room temperature can enhance amidation efficiency. Catalytic amounts of DMAP or pyridine may reduce side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental spectroscopic data and computational molecular modeling results?

Discrepancies in NMR chemical shifts or IR stretching frequencies can arise from solvent effects or conformational flexibility. Validate computational models (e.g., DFT using Gaussian or ORCA) by including solvent parameters (e.g., PCM model) and comparing Boltzmann-weighted conformational ensembles with experimental data . Cross-check with X-ray crystallography (if available) provides definitive structural validation .

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, addressing challenges like disorder in the thiophene ring or nitro group orientation. Apply restraints or constraints for flexible ethyl linkers and validate with R-factor convergence (<5%) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations can model binding modes. Parameterize the nitro group and thiophene ring using force fields like CHARMM36. Validate predictions with experimental assays (e.g., SPR for binding affinity) .

Q. How do electronic effects of the nitro group influence the compound’s reactivity in further functionalization?

The nitro group’s electron-withdrawing nature activates the benzamide ring for nucleophilic aromatic substitution (e.g., replacing nitro with amino groups). Monitor reactivity via Hammett plots or DFT-calculated Fukui indices to predict regioselectivity .

Q. What analytical approaches distinguish between polymorphic forms of this compound?

Combine powder XRD with thermal analysis (DSC/TGA) to identify polymorphs. Pair solid-state NMR (¹³C CP/MAS) with Raman spectroscopy to detect subtle conformational differences in the indoline-thiophene linkage .

Methodological Guidance for Data Analysis

- Contradiction in Biological Activity Data : If in vitro assays (e.g., enzyme inhibition) conflict with cell-based studies, consider solubility issues (use DMSO stock solutions with <0.1% v/v) or metabolite interference. Validate via LC-MS to detect degradation products .

- Reproducibility in Synthesis : Document solvent batch variability (e.g., peroxide levels in DMSO) and humidity control during moisture-sensitive steps (e.g., nitro group reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。